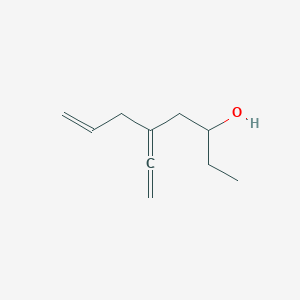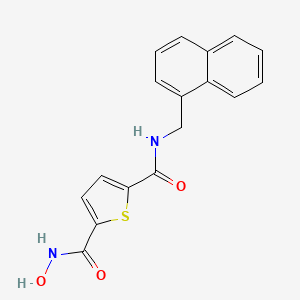
2,5-Thiophenedicarboxamide, N-hydroxy-N'-(1-naphthalenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Thiophenedicarboxamide, N-hydroxy-N’-(1-naphthalenylmethyl)- is a chemical compound with the molecular formula C17H14N2O3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Thiophenedicarboxamide, N-hydroxy-N’-(1-naphthalenylmethyl)- typically involves the condensation of thiophene derivatives with appropriate amides and naphthalenylmethyl groups. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the use of sulfurizing agents, such as phosphorus pentasulfide, and various carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2,5-Thiophenedicarboxamide, N-hydroxy-N’-(1-naphthalenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.
科学的研究の応用
2,5-Thiophenedicarboxamide, N-hydroxy-N’-(1-naphthalenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It may be explored for its therapeutic potential in treating various diseases.
作用機序
The mechanism of action of 2,5-Thiophenedicarboxamide, N-hydroxy-N’-(1-naphthalenylmethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
類似化合物との比較
Similar Compounds
2,5-Thiophenedicarboxamide: A simpler derivative without the naphthalenylmethyl group.
Naphthalene derivatives: Compounds containing the naphthalene ring system but lacking the thiophene moiety.
Uniqueness
2,5-Thiophenedicarboxamide, N-hydroxy-N’-(1-naphthalenylmethyl)- is unique due to its combination of the thiophene and naphthalene structures. This dual functionality provides distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
487002-77-7 |
|---|---|
分子式 |
C17H14N2O3S |
分子量 |
326.4 g/mol |
IUPAC名 |
2-N-hydroxy-5-N-(naphthalen-1-ylmethyl)thiophene-2,5-dicarboxamide |
InChI |
InChI=1S/C17H14N2O3S/c20-16(14-8-9-15(23-14)17(21)19-22)18-10-12-6-3-5-11-4-1-2-7-13(11)12/h1-9,22H,10H2,(H,18,20)(H,19,21) |
InChIキー |
XMBWUMZMPGLEIM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)C3=CC=C(S3)C(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({2-[(3-Cyanophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14233923.png)
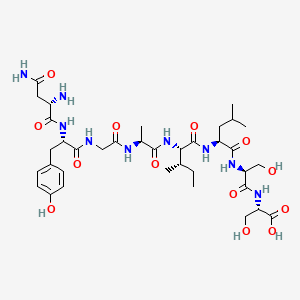
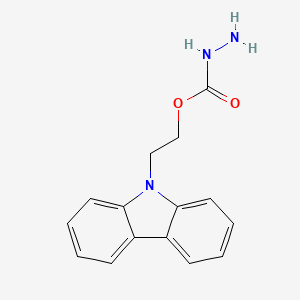
![N-{[4-(Propan-2-yl)cyclohexyl]methyl}-D-phenylalanine](/img/structure/B14233930.png)
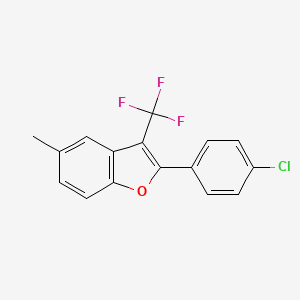
![2-[(2-Phenylethylamino)methyl]cyclohexan-1-one;hydrochloride](/img/structure/B14233942.png)
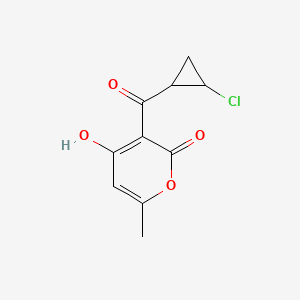
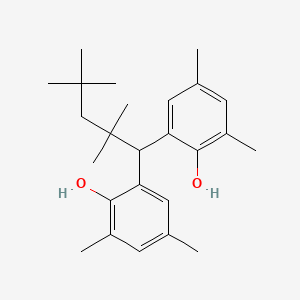
![3-[(1S)-1-(3-bromo-5-fluorophenyl)-2-fluoro-2-methylpropyl]azetidine](/img/structure/B14233955.png)
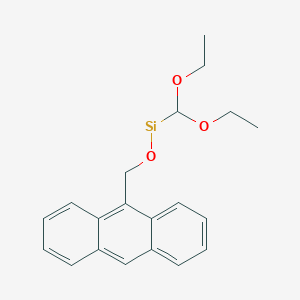
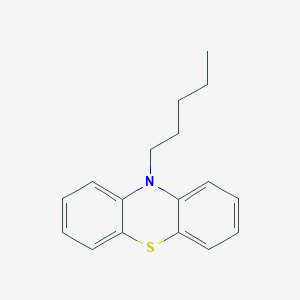
![Ethyl 3-{3-ethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14233961.png)
